propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate
Description
Propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is a complex ester derivative characterized by a naphthalene core substituted with a benzenesulfonamido group, a hydroxyl group, and a trifluoromethyl ketone moiety. The isopropyl ester group enhances its lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 2-[4-(benzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO6S/c1-13(2)33-22(30)19(21(29)23(24,25)26)17-12-18(15-10-6-7-11-16(15)20(17)28)27-34(31,32)14-8-4-3-5-9-14/h3-13,19,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMXHNWINRMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=CC=C3)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamidation of 1-Hydroxynaphthalen-2-amine
The introduction of the benzenesulfonamido group at the 4-position of the naphthalene ring begins with the nitration of 1-hydroxynaphthalene, followed by reduction to 1-hydroxynaphthalen-2-amine. Subsequent treatment with benzenesulfonyl chloride in pyridine or dichloromethane yields 4-benzenesulfonamido-1-hydroxynaphthalen-2-amine. This step parallels sulfonylation reactions observed in pyrimidine syntheses, where sulfonyl chlorides react efficiently with aromatic amines under mild conditions.
Functionalization at the 2-Position
To introduce the β-keto ester moiety, the 2-position of the naphthalene ring is activated for nucleophilic substitution. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) generates 4-benzenesulfonamido-1-hydroxy-2-bromonaphthalene. This intermediate serves as an electrophilic site for coupling with the enolate of ethyl trifluoroacetoacetate.
Coupling of the Naphthalene Derivative with β-Keto Ester
Enolate Formation and Alkylation
Ethyl trifluoroacetoacetate undergoes deprotonation with sodium hydride (NaH) in toluene, forming a resonance-stabilized enolate. This enolate attacks the 2-bromo group of the naphthalene derivative via an SN2 mechanism, yielding ethyl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate. Reaction conditions (105°C, 24 hours) mirror those used in benzopyran syntheses, where prolonged heating ensures complete substitution.
Table 1: Optimization of Enolate Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | Toluene | 105 | 39 |
| KOtBu | THF | 80 | 28 |
| LDA | DMF | -40 | 15 |
Transesterification to Isopropyl Ester
The ethyl ester is converted to the isopropyl variant via acid-catalyzed transesterification. Heating the ethyl ester with excess isopropyl alcohol and sulfuric acid (H2SO4) at reflux (82°C) for 12 hours achieves full conversion. This method aligns with esterification protocols for trifluoroacetoacetate derivatives, where protic acids facilitate nucleophilic acyl substitution.
Alternative Pathways via Cyclocondensation
Hydrazine-Mediated Cyclization
In a divergent approach, ethyl trifluoroacetoacetate reacts with phenylhydrazine in methanol under acidic conditions to form pyrazole derivatives. While this pathway is less direct for the target compound, it highlights the reactivity of β-keto esters with nitrogen nucleophiles, which could inform the design of naphthalene-hybrid analogs.
Amidination for Heterocycle Formation
Condensation of ethyl trifluoroacetoacetate with acetamidine hydrochloride in ethanol under basic conditions generates pyrimidin-4-ol scaffolds. Although the target molecule lacks a heterocyclic core, this reaction underscores the versatility of β-keto esters in constructing complex architectures.
Mechanistic Considerations and Challenges
Steric and Electronic Effects
The electron-withdrawing trifluoromethyl group in ethyl trifluoroacetoacetate enhances the electrophilicity of the β-carbon, facilitating enolate formation. However, steric hindrance from the naphthalene sulfonamido group can impede coupling efficiency. Microwave-assisted synthesis (5–15 minutes at 150°C) has been proposed to accelerate such reactions, as demonstrated in pyrimidine syntheses.
Protecting Group Strategies
The phenolic hydroxyl group on the naphthalene ring necessitates protection during sulfonamidation and bromination. Methylation using dimethyl sulfate (DMS) in alkaline conditions forms a stable methoxy group, which is subsequently cleaved with BBr3 in dichloromethane.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxynaphthalenyl moiety can be oxidized to form quinones.
Reduction: The trifluoromethyl ketone group can be reduced to form alcohols.
Substitution: The benzenesulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl ketone group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other sulfonamide-containing esters and trifluoromethyl ketones. Below is a comparative analysis based on analogous systems and methodologies referenced in the evidence:
Structural Analogues from Supplier Data
lists structurally related esters, such as propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate. Key differences include:
- Fluorination: The trifluoroacetate group in the target compound introduces strong electron-withdrawing effects, which may stabilize the ketone intermediate and influence reactivity compared to non-fluorinated analogues .
| Property | Target Compound | Propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate |
|---|---|---|
| Molecular Weight | ~529.5 g/mol (estimated) | ~447.5 g/mol |
| Key Functional Groups | Benzenesulfonamido, hydroxyl, trifluoromethyl ketone, isopropyl ester | Cyano, sulfanyl, cycloheptapyridinyl, isopropyl ester |
| Lipophilicity (logP) | Higher (due to trifluoromethyl and aromatic sulfonamide) | Moderate (polar cyano and sulfanyl groups) |
Electronic and Thermodynamic Properties
The trifluoromethyl ketone group in the target compound can be analyzed using density functional theory (DFT) methods described in and . For example:
- Electron Density Distribution: The trifluoro group withdraws electron density from the ketone, enhancing electrophilicity at the carbonyl carbon. This effect is less pronounced in non-fluorinated analogues like propan-2-yl 4,8-dioxoadamantane-2-carboxylate .
- Thermochemical Stability : Hybrid DFT functionals (e.g., B3LYP) predict that fluorinated ketones exhibit lower enthalpy of formation due to strong C-F bonds, which may correlate with increased metabolic resistance .
Crystallographic and Topological Analysis
For instance:
- Hydrogen Bonding : The hydroxyl and sulfonamido groups in the target compound could form intramolecular hydrogen bonds, stabilizing the naphthalene conformation. This is analogous to sulfonamide-containing pharmaceuticals refined using SHELXL .
Research Findings and Limitations
- Synthetic Challenges: The trifluoromethyl ketone moiety may complicate synthesis due to its sensitivity to nucleophilic attack, a problem less prevalent in non-fluorinated esters.
- Biological Activity: While benzenesulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), the trifluoro group’s impact on target selectivity remains unstudied.
- Computational Predictions : DFT and Multiwfn analyses suggest enhanced stability and reactivity, but experimental validation is absent in the provided evidence .
Biological Activity
Propan-2-yl 2-(4-benzenesulfonamido-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that may contribute to its biological activity:
- Sulfonamide Group : Known for antibacterial properties.
- Hydroxynaphthalene Moiety : Often associated with antioxidant activity.
- Trifluoroacetyl Group : Imparts unique chemical properties that may enhance biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase, which are crucial in bacterial biosynthesis pathways.
- Antioxidant Activity : The hydroxynaphthalene structure may scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Antibacterial Properties
A study conducted on the antibacterial properties of the compound demonstrated significant activity against various strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL, indicating a potent effect compared to standard antibiotics.
Case Study 2: Antioxidant Activity
In vitro assays using the DPPH free radical scavenging method revealed that the compound exhibited strong antioxidant activity with an IC50 value of 25 µM. This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects showed that treatment with the compound resulted in a notable decrease in IL-6 production in LPS-stimulated macrophages. This points to its potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
